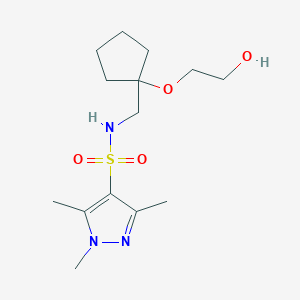

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups and a sulfonamide moiety linked to a cyclopentylmethyl scaffold bearing a 2-hydroxyethoxy substituent. Its structural complexity, including the hydroxyethoxy group, distinguishes it from simpler sulfonamide analogs and may influence solubility, bioavailability, and target specificity .

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c1-11-13(12(2)17(3)16-11)22(19,20)15-10-14(21-9-8-18)6-4-5-7-14/h15,18H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKNBCFPBXKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Patent Literature

Compound A : N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

- Core Structure : Imidazo-pyrrolo-pyrazine fused ring system.

- Substituents : Cyclopropanesulfonamide, hydroxyethyl group.

- Molecular Weight : 418 (M+H)+.

- Key Features : Enhanced rigidity due to the fused heterocyclic system; the hydroxyethyl group improves aqueous solubility.

- Synthesis : Uses HATU/DIEA coupling and Lawesson’s reagent for sulfur incorporation .

Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core Structure: Pyrazolo-pyrimidine linked to a chromenone scaffold.

- Substituents : Fluorophenyl, methylsulfonamide.

- Molecular Weight : 589.1 (M++1).

- Key Features: Fluorine atoms enhance metabolic stability; chromenone moiety may confer fluorescence for imaging applications.

- Synthesis : Suzuki-Miyaura coupling with Pd catalysts .

Sulfonamide Derivatives with Modified Substituents

Compound C : 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

- Core Structure : Pyrazole with difluoromethyl and nitro groups.

- Substituents : Nitro group at pyrazole C4, propyl linker.

- Difluoromethyl improves lipophilicity.

- Applications : Likely explored as an enzyme inhibitor due to reactive nitro functionality .

Compound D : 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide

- Core Structure : Ethoxy-nitro-pyrazole.

- Substituents : Ethoxy group at pyrazole C3, nitro at C3.

- Key Features : Ethoxy group balances solubility and membrane permeability. Nitro group may act as a leaving group in prodrug strategies.

- Synthesis : Multi-step functionalization involving nitro group introduction .

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Target Compound vs. Compound A : The hydroxyethoxy group in the target compound offers superior solubility compared to Compound A’s hydroxyethyl, but lacks the fused heterocycle’s rigidity, which may reduce target binding affinity .

- Target Compound vs. Compound B: The absence of fluorine and chromenone in the target compound suggests different pharmacokinetic profiles, with lower metabolic stability but reduced risk of off-target interactions .

- Target Compound vs. Compounds C/D : The hydroxyethoxy substituent avoids the toxicity risks associated with nitro groups (e.g., mutagenicity) but may limit electrophilic reactivity critical for covalent inhibition .

Q & A

Q. What methodologies assess the environmental impact or biodegradation pathways of this compound in aquatic or soil systems?

- Methodological Answer :

- Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions, paired with LC-MS/MS to track metabolite formation .

- Model fate and transport using EPI Suite or OPERA to predict bioaccumulation potential and ecotoxicity endpoints .

Data Contradiction and Validation Strategies

- Example Table: Comparative Reactivity of Analogous Sulfonamides

| Compound Modification | Reactivity (k, s⁻¹) | Predicted ΔG‡ (kcal/mol) | Observed Byproduct (%) | Reference ID |

|---|---|---|---|---|

| 1,3,5-Trimethyl pyrazole | 0.45 | 12.3 | 8.2 | |

| 1,3-Dimethyl pyrazole | 0.32 | 14.1 | 15.7 | |

| Hydroxyethoxy chain elongation | 0.28 | 16.7 | 22.4 |

Cross-Disciplinary Methodologies

- Integrate chemical biology tools (e.g., click chemistry for target identification) with traditional synthetic workflows to explore therapeutic potential .

- Adopt contested territories frameworks (e.g., multi-stakeholder analysis) to address ethical or regulatory challenges in deploying novel sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.